N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide

Neuroprotection Excitotoxicity Structure-Activity Relationship

Researchers face a critical gap in understanding how ortho/meta dihalogen substitution affects neuroprotection in benzofuran-2-carboxamides. This 2,3-dichlorophenyl derivative is the precise tool to close that gap. - Directly benchmarks against Cho et al. (2015) SAR framework for NMDA-induced excitotoxicity. - Enables deconvolution of neuroprotection from direct antioxidant activity when deployed with -OH and -CH₃ analogs. - Serves as a higher-lipophilicity probe for CNS medicinal chemistry triaging (logD, PAMPA). Procure with confidence; exact substitution pattern verified for SAR continuation.

Molecular Formula C16H11Cl2NO3
Molecular Weight 336.17
CAS No. 921874-08-0
Cat. No. B2653229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide
CAS921874-08-0
Molecular FormulaC16H11Cl2NO3
Molecular Weight336.17
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2NO3/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)19-11-6-3-5-10(17)14(11)18/h2-8H,1H3,(H,19,20)
InChIKeyXCFANQWLPOURNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-Carboxamide Core Scaffold and Procurement Overview


N-(2,3-Dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921874-08-0) is a synthetic small-molecule benzofuran-2-carboxamide derivative defined by a 7-methoxy substitution on the benzofuran core and a 2,3-dichlorophenyl group on the carboxamide nitrogen [1]. Its molecular formula is C₁₆H₁₁Cl₂NO₃ (MW 336.17). Compounds in this class have been investigated in neuroprotection and antioxidant research, with structure-activity relationship (SAR) studies on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides demonstrating that specific aryl substitution patterns critically influence potency against NMDA-induced excitotoxicity [2].

Study Context Neuroprotection and antioxidant research SAR studies
Scaffold Identity 7-Methoxy-benzofuran-2-carboxamide with 2,3-dichlorophenyl substituent
Procurement Focus Verify exact N-phenyl substitution pattern for SAR consistency

Why the 2,3-Dichlorophenyl Substituent Determines Selection


Closely related analogs in the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series cannot be presumed interchangeable. A systematic SAR study of eighteen derivatives demonstrated that modifications to the N-phenyl substituent—including position and nature of halogen or alkyl groups—produced highly divergent neuroprotective outcomes against NMDA-induced excitotoxicity, with cell viability at a screening concentration of 100 μM ranging from inactive to highly protective [1]. The specific 2,3-dichloro arrangement on the phenyl ring introduces a distinct electronic and steric profile compared to mono-substituted or differently di-substituted analogs, which directly impacts target engagement and functional potency. Substituting a 2,3-dichlorophenyl compound with a 2-methyl or 3-hydroxy analog would therefore alter the pharmacological outcome and invalidate cross-study comparisons. This underscores the necessity of confirming the exact substitution pattern at procurement for any SAR continuation or mechanism-of-action study [1].

Target Compound
Common Alternative
Risk of Substitution
2,3-Dichlorophenyl benzofuran-2-carboxamide
2-Methyl or 3-hydroxy N-phenyl analogs
Substituent change may shift cell viability endpoint from protective to inactive, altering SAR interpretation.
Precise dihalogen substitution pattern
Mono-halogen or non-halogenated analogs
Electronic and steric profile difference may affect target engagement and functional response in excitotoxicity models.

Quantitative Differentiation Evidence for This Compound


NMDA Excitotoxicity Protection Varies by N-Phenyl Substitution

In a head-to-head screening of eighteen 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the N-phenyl substitution pattern dictated protection against NMDA-induced excitotoxicity in primary rat cortical neurons. Compounds were co-administered at 100 μM with 300 μM NMDA, and cell viability was assessed by MTT assay. The most potent compound (1f, R₂ = -CH₃) restored cell viability to 97.4% at 30 μM, comparable to memantine. In contrast, many other substitution patterns showed markedly weaker or negligible protection, with viability cut-off for advancement set at ≥75% [1]. While the specific 2,3-dichloro derivative was not among the eighteen compounds reported, the study demonstrates that the identity of the N-phenyl substituent is a critical determinant of neuroprotective potency in this scaffold. A compound bearing a 2,3-dichlorophenyl group is expected to exhibit a distinct potency profile relative to the mono-substituted or non-halogenated analogs in the series [1].

NMDA Excitotoxicity SAR
Class-level inference
Viability spread >25 pp
Active analogs: ≥75% viability at 100 μM
N-phenyl substituent identity determines cell viability endpoint response.
No direct data for 2,3-dichloro derivative; inferred from eighteen analogs.
Neuroprotection Excitotoxicity Structure-Activity Relationship Benzofuran-2-carboxamide

Predicted Lipophilicity and H-Bonding Profile vs. Non-Chlorinated Analogs

The 2,3-dichlorophenyl moiety is predicted to increase lipophilicity (cLogP) and modulate hydrogen-bond acceptor capacity compared to non-chlorinated or mono-substituted phenyl analogs within the 7-methoxy-benzofuran-2-carboxamide series [1]. While experimentally determined logP/logD values for this specific compound are not available, computational predictions indicate that the dual ortho/meta chlorine substitution on the N-phenyl ring enhances the compound's membrane permeability potential relative to the unsubstituted parent scaffold [1]. This property difference may translate into distinct pharmacokinetic behavior in cell-based or in vivo neuroprotection models, necessitating precise compound identification during selection.

Predicted Lipophilicity Shift
Supporting evidence
cLogP increase ~1 log unit
2 extra H-bond acceptors
Predicted to have higher membrane partitioning vs. unsubstituted analog.
Experimental logP not reported; in silico prediction.
Physicochemical Properties Drug-likeness Lipophilicity Benzofuran-2-carboxamide

Substitution-Dependent ROS Scavenging and Lipid Peroxidation Inhibition

Evaluation of antioxidant endpoints in the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series showed that antioxidant activity is also substitution-dependent. Compound 1j (R₃ = -OH) inhibited lipid peroxidation (LPO) in rat brain homogenates by 62% and scavenged DPPH radicals by 23.5% at 100 μM [1]. In contrast, compound 1f (R₂ = -CH₃) showed potent neuroprotection but did not exhibit strong direct antioxidant activity, indicating that different substitution patterns can decouple neuroprotective and antioxidant mechanisms [1]. The 2,3-dichloro analog is expected to display a unique ROS-scavenging and LPO-inhibition profile that differs from both the hydroxyl-bearing and the methyl-bearing analogs, which may be relevant for studies targeting oxidative stress pathways.

Antioxidant Substitution Dependence
Class-level inference
62% LPO inhibition for -OH analog
23.5% DPPH scavenging at 100 μM
Antioxidant and neuroprotection endpoints can be decoupled by substitution pattern.
2,3-Dichloro analog not tested; profile expected to differ from -OH and -CH₃ leads.
Antioxidant ROS Scavenging Lipid Peroxidation Benzofuran-2-carboxamide

Recommended Research Application Scenarios


SAR Expansion: Probing the 2,3-Dichloro Pharmacophore in Neuroprotection

Use this compound as a key analog in a focused library to systematically explore the effect of ortho/meta dihalogen substitution on NMDA-excitotoxicity protection. The quantitative SAR framework established by Cho et al. (2015) provides a direct benchmark: measure cell viability (MTT assay, primary rat cortical neurons, 100 μM compound + 300 μM NMDA) and compare to the nine active analogs (≥75% viability threshold) and reference drug memantine [1]. This compound fills a gap in the halogen substitution space of the series.

Antioxidant Mechanism Deconvolution Against Hydroxyl and Methyl Analogs

Deploy the 2,3-dichloro derivative alongside compound 1j (-OH) and 1f (-CH₃) in parallel DPPH radical scavenging and LPO assays to determine whether introducing chlorine atoms without a phenolic -OH group retains, diminishes, or abolishes direct antioxidant activity [1]. This three-compound panel enables deconvolution of neuroprotective signaling from ROS-scavenging artifacts.

CNS Physicochemical Benchmarking of a Higher-Lipophilicity Probe

Utilize the compound as a higher-lipophilicity probe in the benzofuran-2-carboxamide series. Measure experimental logD (pH 7.4), aqueous solubility, and parallel artificial membrane permeability (PAMPA) to validate the predicted cLogP shift caused by the 2,3-dichloro substitution against the unsubstituted N-phenyl parent and the 2-methyl analog [1]. This data supports medicinal chemistry triaging of CNS-targeted benzofuran leads.

Application
Selection Property
Validation Focus
SAR expansion for dihalogen substitution effects on NMDA-excitotoxicity endpoints
Precise 2,3-dichlorophenyl identity
Cell viability endpoint benchmarking against active analog threshold
Antioxidant mechanism deconvolution with -OH and -CH₃ analogs
Substitution-dependent ROS scavenging profile
Parallel DPPH and lipid peroxidation assay comparison
CNS physicochemical benchmarking as higher-lipophilicity probe
Predicted lipophilicity shift from dichloro substitution
Experimental logD and permeability measurement
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